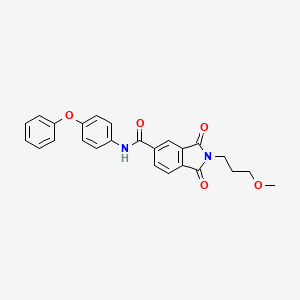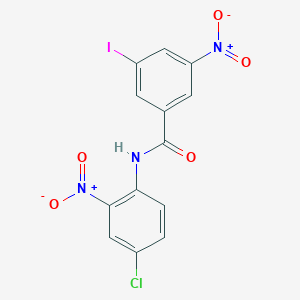
N-(4-chloro-2-nitrophenyl)-3-iodo-5-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-nitrophenyl)-3-iodo-5-nitrobenzamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, nitro, and iodo groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-nitrophenyl)-3-iodo-5-nitrobenzamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the nitration of 4-chloroaniline to form 4-chloro-2-nitroaniline, followed by iodination to introduce the iodine atom at the desired position. The final step involves the formation of the benzamide by reacting the iodinated intermediate with 3-iodo-5-nitrobenzoic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
N-(4-chloro-2-nitrophenyl)-3-iodo-5-nitrobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide group, under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the chloro or iodo groups.
Reduction: Formation of corresponding amines.
Oxidation: Formation of oxidized derivatives, potentially including carboxylic acids or other oxidized forms.
科学研究应用
N-(4-chloro-2-nitrophenyl)-3-iodo-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-(4-chloro-2-nitrophenyl)-3-iodo-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The chloro and iodo groups may facilitate binding to specific enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
- N-(4-chloro-2-nitrophenyl)-4-nitrobenzamide
- N-(4-bromophenyl)-3-iodo-5-nitrobenzamide
- N-(4-chloro-2-nitrophenyl)piperidin-4-amine
Uniqueness
N-(4-chloro-2-nitrophenyl)-3-iodo-5-nitrobenzamide is unique due to the specific combination of functional groups that confer distinct chemical reactivity and potential biological activity. The presence of both chloro and iodo groups allows for versatile chemical modifications, while the nitro groups provide opportunities for redox chemistry.
属性
分子式 |
C13H7ClIN3O5 |
|---|---|
分子量 |
447.57 g/mol |
IUPAC 名称 |
N-(4-chloro-2-nitrophenyl)-3-iodo-5-nitrobenzamide |
InChI |
InChI=1S/C13H7ClIN3O5/c14-8-1-2-11(12(5-8)18(22)23)16-13(19)7-3-9(15)6-10(4-7)17(20)21/h1-6H,(H,16,19) |
InChI 键 |
BGFQNQQBTNUYOJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)C2=CC(=CC(=C2)I)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-{[(4-nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12469797.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide](/img/structure/B12469805.png)

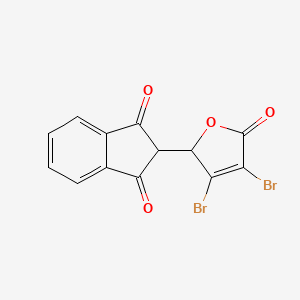
![4-Chloro-N-[4-(4-methylphenoxy)phenyl]benzamide](/img/structure/B12469826.png)
![8-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12469831.png)
![6,6'-[Benzene-1,4-diylbis(oxybenzene-4,1-diyl)]bis(1,3,5-triazine-2,4-diamine)](/img/structure/B12469838.png)
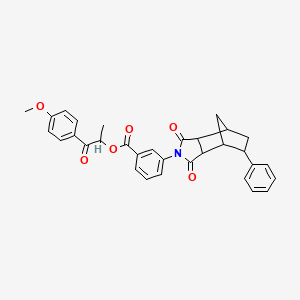
![(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12469852.png)
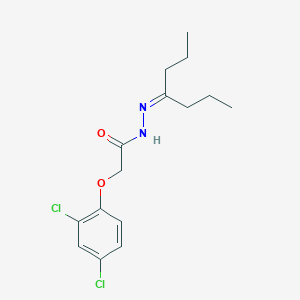
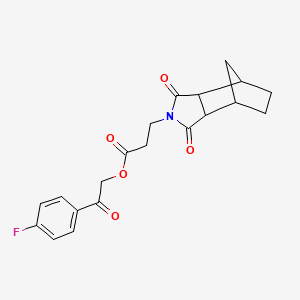
![2-(Biphenyl-4-yl)-2-oxoethyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B12469863.png)
![3-acetylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12469877.png)
